Melanostatin

Beschreibung

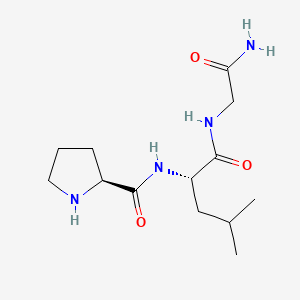

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N4O3/c1-8(2)6-10(12(19)16-7-11(14)18)17-13(20)9-4-3-5-15-9/h8-10,15H,3-7H2,1-2H3,(H2,14,18)(H,16,19)(H,17,20)/t9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOOJLZTTWSNHOX-UWVGGRQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)N)NC(=O)C1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCC(=O)N)NC(=O)[C@@H]1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20173841 | |

| Record name | Oxytocin C-terminal tripeptide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Melanostatin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005764 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2002-44-0, 9083-38-9 | |

| Record name | L-Prolyl-L-leucylglycinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2002-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxytocin C-terminal tripeptide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002002440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxytocin C-terminal tripeptide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-prolyl-L-leucylglycinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.276 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MELANOCYTE-STIMULATING HORMONE RELEASE-INHIBITING FACTOR-1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KY24B4Q62 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Melanostatin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005764 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to Melanostatin: From Discovery to a Multifaceted Neuromodulator

An In-depth Technical Guide on the Core Discovery and History of Melanostatin Peptide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and history of this compound, also known as MSH-Release Inhibiting Factor (MIF-1) or Pro-Leu-Gly-NH2 (PLG). It details the key experiments, presents quantitative data in a structured format, and outlines the experimental protocols that were instrumental in its characterization. This document also includes visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of this multifaceted peptide.

Discovery and Early History

The story of this compound begins in the mid-1960s with the search for factors from the hypothalamus that control the secretion of hormones from the pituitary gland.

The Hypothalamic Control of MSH Release

In 1966, Andrew V. Schally and Abba J. Kastin provided evidence for a hypothalamic factor that inhibits the release of melanocyte-stimulating hormone (MSH) from the pituitary. This substance was termed MSH-release inhibiting factor, or MIF.

Isolation from Bovine Hypothalami and Structural Elucidation

The first successful isolation of a substance with MIF activity was reported in 1971 by R.M.G. Nair, Abba J. Kastin, and Andrew V. Schally from bovine hypothalamic extracts. Their work culminated in the identification of the tripeptide L-prolyl-L-leucyl-glycinamide (Pro-Leu-Gly-NH2) as the active compound, which they referred to as MIF-I.[1][2] Almost concurrently, Celis and colleagues also identified Pro-Leu-Gly-NH2 as a product of oxytocin (B344502) cleavage with MSH-release inhibiting activity.[3]

An Independent Discovery: A Melanin (B1238610) Synthesis Inhibitor from Microbes

In a separate line of research, a new molecule with melanin synthesis inhibitory properties was discovered.

Screening for Melanin Biosynthesis Inhibitors

In 1990, Tomita and colleagues developed a novel screening method for melanin biosynthesis inhibitors using the melanin-producing bacterium Streptomyces bikiniensis.[4][5] This method led to the discovery of a potent inhibitory compound from the fermentation broth of another actinomycete.

Isolation and Characterization from Streptomyces clavifer

In 1991, Ishihara and a team at the Bristol-Myers Squibb Research Institute in Tokyo, Japan, reported the isolation of a new antibiotic with melanin synthesis inhibitory activity from the fermentation broth of Streptomyces clavifer. They named this compound this compound.[6] Through spectral analysis and degradation experiments, they determined its structure to be identical to that of MIF-1, namely Pro-Leu-Gly-NH2.[6][7]

Biological Activities of this compound

This compound (MIF-1) has been shown to possess a range of biological activities, primarily centered around its ability to inhibit melanin synthesis and modulate the central nervous system, particularly the dopaminergic system.

Inhibition of Melanin Synthesis

This compound's originally described activity from its microbial source was the inhibition of melanin production.[6][7] This effect is thought to be mediated through the inhibition of tyrosinase, a key enzyme in the melanin synthesis pathway.

Neuromodulatory Effects: The Dopamine (B1211576) Connection

Early studies with MIF-1 revealed its significant effects on the central nervous system. In 1971, Plotnikoff and colleagues demonstrated that MIF-1 potentiates the behavioral effects of L-DOPA, a precursor to the neurotransmitter dopamine.[1][8] This finding pointed towards an interaction between MIF-1 and the dopaminergic system. Subsequent research has shown that this compound acts as a positive allosteric modulator of D2 and D4 dopamine receptors.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data from pivotal studies on this compound.

Table 1: Inhibition of Melanin Synthesis

| Compound | Assay System | Endpoint | IC50 / Inhibition | Reference |

| This compound | Streptomyces bikiniensis | Melanin Formation | - | [7] |

| This compound | B16 Melanoma Cells | Melanin Formation | Strong Inhibition | [6][7] |

Table 2: Dopamine Receptor Binding and Modulation

| Ligand | Receptor/System | Parameter | Value | Reference |

| [3H]Dopamine | Rat Striatal Membranes | Kd | ~5-10 nM | [9] |

| [3H]Haloperidol | Calf Striatal Membranes | Kd | 1-3 nM | [10] |

| Pro-Leu-Gly-NH2 | Bovine Striatal Dopamine Receptors | Modulation | Enhances agonist binding | [11] |

Table 3: Inhibition of α-MSH Release

| Compound | System | Condition | Inhibition | Reference |

| Pro-Leu-Gly-NH2 (0.04 µg - 1 µg) | Male Rat Hypothalamic Slices | Spontaneous Release | Dose-dependent inhibition | [12] |

| Pro-Leu-Gly-NH2 (0.04 µg - 1 µg) | Male Rat Hypothalamic Slices | Potassium-induced Release | Dose-dependent inhibition | [12] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the discovery and characterization of this compound.

Isolation of this compound from Streptomyces clavifer (Based on Ishihara et al., 1991)

Objective: To isolate and purify this compound from the fermentation broth of Streptomyces clavifer.

Protocol:

-

Fermentation: Culture Streptomyces clavifer No. N924-2 in a suitable production medium and incubate under optimal conditions for this compound production.

-

Harvesting and Extraction: After fermentation, centrifuge the broth to separate the mycelium. The supernatant contains the crude this compound.

-

Adsorption Chromatography: Pass the supernatant through a column of Diaion HP-20 resin. Wash the column with water and then elute the active fraction with methanol (B129727).

-

Silica (B1680970) Gel Chromatography: Concentrate the methanol eluate and apply it to a silica gel column. Elute with a solvent system of chloroform-methanol.

-

Sephadex LH-20 Chromatography: Further purify the active fractions from the silica gel column using a Sephadex LH-20 column, eluting with methanol.

-

High-Performance Liquid Chromatography (HPLC): The final purification step is performed by reverse-phase HPLC on a C18 column using a water-acetonitrile gradient.

-

Characterization: The purified this compound is characterized by mass spectrometry and NMR to confirm its structure as Pro-Leu-Gly-NH2.

Solid-Phase Synthesis of Pro-Leu-Gly-NH2

Objective: To chemically synthesize the tripeptide Pro-Leu-Gly-NH2.

Protocol:

-

Resin Preparation: Start with a Rink amide resin, which will yield a C-terminal amide upon cleavage.

-

First Amino Acid Coupling (Glycine):

-

Swell the resin in a suitable solvent like dimethylformamide (DMF).

-

Remove the Fmoc protecting group from the resin using a solution of piperidine (B6355638) in DMF.

-

Couple Fmoc-Gly-OH to the resin using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or HBTU.

-

-

Second Amino Acid Coupling (Leucine):

-

Remove the Fmoc group from the resin-bound glycine (B1666218).

-

Couple Fmoc-Leu-OH to the glycine residue.

-

-

Third Amino Acid Coupling (Proline):

-

Remove the Fmoc group from the resin-bound leucine (B10760876).

-

Couple Fmoc-Pro-OH to the leucine residue.

-

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers, to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Purification: Purify the crude peptide by reverse-phase HPLC.

-

Verification: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical HPLC.

Melanin Synthesis Inhibition Assay in B16 Melanoma Cells

Objective: To assess the inhibitory effect of this compound on melanin production in cultured melanoma cells.

Protocol:

-

Cell Culture: Culture B16 melanoma cells in a suitable medium (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C and 5% CO2.

-

Treatment: Seed the cells in multi-well plates. After cell attachment, treat the cells with various concentrations of this compound. A known melanin synthesis inhibitor like kojic acid can be used as a positive control.

-

Incubation: Incubate the cells with the test compounds for a period of 48-72 hours.

-

Melanin Quantification:

-

Wash the cells with phosphate-buffered saline (PBS).

-

Lyse the cells with a solution of NaOH.

-

Measure the absorbance of the lysate at 475 nm using a spectrophotometer. The absorbance is proportional to the melanin content.

-

-

Cell Viability Assay: Concurrently perform a cell viability assay (e.g., MTT assay) to ensure that the observed decrease in melanin is not due to cytotoxicity.

Dopamine Receptor Binding Assay (Radioligand Displacement)

Objective: To determine the affinity of a compound for dopamine receptors.

Protocol:

-

Membrane Preparation: Prepare a crude membrane fraction from a brain region rich in dopamine receptors, such as the striatum. This involves homogenization of the tissue followed by centrifugation to isolate the membranes.

-

Binding Reaction: In a reaction tube, combine the membrane preparation, a radiolabeled ligand that binds to dopamine receptors (e.g., [3H]spiperone for D2 receptors), and varying concentrations of the unlabeled test compound (this compound).

-

Incubation: Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand in the solution.

-

Quantification of Radioactivity: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. From this competition curve, the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant), which reflects the affinity of the test compound for the receptor, can then be calculated using the Cheng-Prusoff equation.

Mandatory Visualizations

Signaling Pathways

References

- 1. MSH-release inhibiting factors: recent studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation and structure of hypothalamic MSH release-inhibition hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Melanocyte-inhibiting factor - Wikipedia [en.wikipedia.org]

- 4. A new screening method for melanin biosynthesis inhibitors using Streptomyces bikiniensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. This compound, a new melanin synthesis inhibitor. Production, isolation, chemical properties, structure and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, A NEW MELANIN SYNTHESIS INHIBITOR [jstage.jst.go.jp]

- 8. Proceedings: The effect of psychotropic drugs on the dopa potentiation test in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preparing to download ... [pmc.ncbi.nlm.nih.gov]

- 10. Dopamine receptor binding: differentiation of agonist and antagonist states with 3H-dopamine and 3H-haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dopamine receptor modulation by conformationally constrained analogues of Pro-Leu-Gly-NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition by L-prolyl-L-leucyl-glycinamide (PLG) of alpha-melanocyte stimulating hormone release from hypothalamic slices - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physicochemical Properties of Melanostatin

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, also known as MSH-release inhibiting factor (MIF-1). The information is curated for researchers, scientists, and professionals involved in drug development. This document includes quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Core Physicochemical Properties

This compound is the C-terminal tripeptide of oxytocin, with the amino acid sequence Pro-Leu-Gly-NH2. It is an endogenous peptide that plays a role in the regulation of melanocyte-stimulating hormone (MSH) release.[1][2][3] Its synthetic analog, this compound DM, has also been developed for cosmetic applications.

Quantitative Data Summary

The following tables summarize the key physicochemical properties of this compound (Pro-Leu-Gly-NH2).

| Property | Value | Source |

| Molecular Formula | C13H24N4O3 | [2] |

| Molecular Weight | 284.35 g/mol | [2] |

| Amino Acid Sequence | Pro-Leu-Gly-NH2 | [2] |

| Physical Description | Solid | [2] |

| Theoretical Isoelectric Point (pI) | ~9.7 (Calculated) | |

| XLogP3 | -1.4 | [2] |

Experimental Protocols

This section details the methodologies for determining the key physicochemical properties of this compound.

Determination of Isoelectric Point (pI)

The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. For a peptide like this compound, with a single primary ionizable group (the N-terminal α-amino group), the theoretical pI can be estimated from the pKa of this group. A more precise value can be determined experimentally.

Methodology: Capillary Isoelectric Focusing (cIEF)

-

Principle: cIEF separates molecules based on their pI in a pH gradient. When a peptide reaches the point in the pH gradient that corresponds to its pI, it has no net charge and stops migrating in the applied electric field.

-

Sample Preparation:

-

Dissolve lyophilized this compound in deionized water to a concentration of 1-5 mg/mL.

-

Mix the this compound solution with a solution of carrier ampholytes that cover the expected pI range (e.g., pH 7-11).

-

Add pI markers with known isoelectric points for calibration.

-

-

Instrumentation and Conditions:

-

Instrument: A capillary electrophoresis instrument equipped for cIEF.

-

Capillary: A neutral-coated capillary.

-

Anolyte: An acidic solution (e.g., phosphoric acid).

-

Catholyte: A basic solution (e.g., sodium hydroxide).

-

Focusing: Apply a high voltage to the capillary to establish a stable pH gradient and allow the sample components to migrate to their respective pI positions.

-

Mobilization and Detection: After focusing, mobilize the focused zones past a detector (typically UV at 280 nm) by applying pressure or a chemical mobilizer.

-

-

Data Analysis:

-

Create a calibration curve by plotting the migration time of the pI markers against their known pI values.

-

Determine the pI of this compound by interpolating its migration time on the calibration curve.

-

Solubility Assessment

Determining the solubility of this compound in various solvents is crucial for its formulation and application.

Methodology: High-Throughput Shake-Flask Method

-

Principle: This method determines the equilibrium solubility of a compound in a given solvent by measuring the concentration of the compound in a saturated solution.

-

Materials:

-

This compound powder.

-

Solvents: Deionized water, ethanol, Dimethyl sulfoxide (B87167) (DMSO).

-

Microcentrifuge tubes or a 96-well plate.

-

Shaker/incubator.

-

HPLC system for quantification.

-

-

Procedure:

-

Add an excess amount of this compound powder to a known volume of each solvent in separate tubes/wells.

-

Seal the tubes/wells and place them on a shaker in a temperature-controlled incubator (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

-

After incubation, centrifuge the samples to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant.

-

Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the quantification assay.

-

-

Quantification (RP-HPLC):

-

Develop a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound.

-

Column: C18 column.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% trifluoroacetic acid.

-

Detection: UV at 214 nm.

-

-

Prepare a standard curve of this compound of known concentrations.

-

Analyze the diluted supernatant samples by HPLC and determine the concentration from the standard curve.

-

Calculate the solubility in the original solvent, taking the dilution factor into account.

-

Stability Analysis

The stability of this compound in aqueous solutions at different pH and temperature conditions is a critical parameter for its storage and therapeutic use.

Methodology: HPLC-Based Stability Study

-

Principle: The degradation of this compound over time is monitored by measuring the decrease in the concentration of the parent peptide using a stability-indicating HPLC method.

-

Sample Preparation:

-

Prepare buffer solutions at various pH values (e.g., pH 4, 7, and 9).

-

Dissolve this compound in each buffer to a known initial concentration (e.g., 1 mg/mL).

-

Aliquot the solutions into vials and store them at different temperatures (e.g., 4°C, 25°C, and 40°C).

-

-

Time-Point Analysis:

-

At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve a vial from each condition.

-

Immediately analyze the sample using a stability-indicating RP-HPLC method (as described in the solubility section). The method should be able to separate the intact this compound from its degradation products.[1]

-

-

Data Analysis:

-

For each condition, plot the percentage of remaining this compound against time.

-

Determine the degradation kinetics, which often follows first-order or pseudo-first-order kinetics for peptides in solution.[4]

-

Calculate the degradation rate constant (k) and the half-life (t1/2) or shelf-life (t90) for each condition.

-

Signaling Pathways and Experimental Workflows

Visual representations of the biological context and experimental procedures are provided below using Graphviz (DOT language).

This compound's Role in Melanogenesis Signaling

This compound is known to inhibit the release of α-Melanocyte Stimulating Hormone (α-MSH). This action effectively antagonizes the melanogenesis cascade initiated by α-MSH.

Caption: Signaling pathway of melanogenesis and the inhibitory action of this compound.

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of this compound.

References

- 1. Significant differences in the degradation of pro-leu-gly-nH2 by human serum and that of other species (38484) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C13H24N4O3 | CID 92910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Melanocyte-inhibiting factor - Wikipedia [en.wikipedia.org]

- 4. Degradation kinetics of L-alanyl-L-glutamine and its derivatives in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

Melanostatin Peptides: A Technical Guide to Structure, Function, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the Melanostatin peptide family, including the endogenous tripeptide Melanocyte-Inhibiting Factor (MIF-1) and its synthetic derivatives, this compound DM and Nonapeptide-1. The document details their molecular structures, diverse biological functions, and the signaling pathways they modulate. It serves as a comprehensive resource, incorporating quantitative pharmacological data, detailed experimental protocols for key bioassays, and visual representations of critical pathways and workflows to facilitate advanced research and development.

Peptide Structure and Nomenclature

The term "this compound" encompasses a group of peptides that primarily function by inhibiting the release or action of melanocyte-stimulating hormone (MSH). The foundational peptide and its key synthetic analogues are detailed below.

-

This compound (MIF-1): The original and endogenous form, MIF-1 is a tripeptide derived from the enzymatic cleavage of the hormone oxytocin.[1] It is also known as Pro-Leu-Gly-NH2 (PLG).[1] Its structure is notably stable in human plasma.[2][3]

-

This compound DM: A synthetic hexapeptide designed as a more specific inhibitor of α-melanocyte stimulating hormone (α-MSH) for cosmetic and research applications.[4] Its structure incorporates D-amino acids to enhance stability.[5]

-

Nonapeptide-1 (Melanostatine™-5): A synthetic nonapeptide developed as a potent and selective antagonist of the Melanocortin 1 Receptor (MC1R).[6][7] It acts by competitively blocking the binding of α-MSH.[8]

Table 1: Structures of Key this compound Peptides

| Peptide Name | Abbreviation / Synonym | Sequence | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | MIF-1, PLG | Pro-Leu-Gly-NH2 | C13H24N4O3 | 284.35 |

| This compound DM | - | His-D-Arg-Ala-Trp-D-Phe-Lys-NH2 | C41H58N14O6 | 842.99 |

| Nonapeptide-1 | Melanostatine™-5 | Met-Pro-D-Phe-Arg-D-Trp-Phe-Lys-Pro-Val-NH2 | C61H87N15O9S | 1206.50 |

Mechanism of Action and Biological Function

This compound peptides exert their effects through multiple signaling pathways, with the synthetic analogues being more targeted towards melanocortin receptors, while the endogenous MIF-1 displays a broader range of neuromodulatory activities.

Inhibition of Melanogenesis via the MC1 Receptor

The primary function of synthetic analogues like Nonapeptide-1 and this compound DM is the inhibition of melanin (B1238610) synthesis. They achieve this by antagonizing the Melanocortin 1 Receptor (MC1R), a Gs protein-coupled receptor (GPCR) expressed on melanocytes.[4][8]

The canonical signaling pathway is as follows:

-

Activation: α-MSH, released in response to stimuli like UV radiation, binds to MC1R.[9]

-

Second Messenger Production: The activated receptor stimulates adenylyl cyclase, leading to a rise in intracellular cyclic AMP (cAMP).[9]

-

Kinase Activation: Elevated cAMP levels activate Protein Kinase A (PKA).

-

Transcription Factor Phosphorylation: PKA phosphorylates the cAMP response element-binding protein (CREB).

-

Gene Expression: Phosphorylated CREB upregulates the expression of Microphthalmia-associated transcription factor (MITF).

-

Melanin Synthesis: MITF acts as a master regulator, promoting the transcription of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and TRP2, which catalyze the synthesis of melanin.[6]

This compound peptides competitively bind to MC1R, preventing α-MSH from initiating this cascade, thereby reducing the production of melanin.[6][8]

Neuromodulation by MIF-1

Beyond pigmentation, the endogenous peptide MIF-1 (Pro-Leu-Gly-NH2) functions as a neuromodulator with distinct activities:

-

Dopamine (B1211576) Receptor Modulation: MIF-1 and its peptidomimetics act as positive allosteric modulators of the dopamine D2 receptor.[10] They do not bind to the primary dopamine site but to a distinct allosteric site, enhancing the binding of dopamine agonists like ADTN.[2][11] This modulation shifts the receptor equilibrium towards a high-affinity state, potentiating dopaminergic signaling.[10]

-

Opioid Receptor Interaction: While MIF-1 itself shows negligible affinity for opioid receptors, its analogue Tyr-MIF-1 (Tyr-Pro-Leu-Gly-NH2) can interact with mu (μ) opioid sites, albeit with relatively low potency (IC50 ~1 µM).[12] This suggests a potential, though indirect, role in modulating opioid pathways.

Quantitative Pharmacological Data

The binding affinities and functional potencies of this compound peptides have been characterized in various assays. Nonapeptide-1 is the most extensively studied in this regard.

Table 2: Receptor Binding Affinities (Ki) and Functional Potency (IC50) of this compound Peptides

| Peptide | Target Receptor | Assay Type | Value | Cell Line | Reference(s) |

| Nonapeptide-1 | Human MC1R | Competitive Binding (Ki) | 40 nM | COS-1 | [6] |

| Human MC3R | Competitive Binding (Ki) | 470 nM | COS-1 | [6] | |

| Human MC4R | Competitive Binding (Ki) | 1,340 nM | COS-1 | [6] | |

| Human MC5R | Competitive Binding (Ki) | 2,400 nM | COS-1 | [6] | |

| Human MC1R | cAMP Inhibition (IC50) | 2.5 nM | Melanocytes | [6] | |

| Human MC1R | Melanosome Dispersion (IC50) | 11 nM | Melanocytes | [6] | |

| Tyr-MIF-1 | Mu (μ) Opioid Receptor | Competitive Binding (IC50) | ~1 µM | Brain Tissue | [12] |

| MIF-1 (PLG) | Mu (μ) Opioid Receptor | Competitive Binding (IC50) | > 100 µM | Brain Tissue | [12] |

| This compound DM | Human MC1R | Competitive Binding / Functional | Data not available | - | - |

Note: Lower Ki and IC50 values indicate higher potency.

Pharmacokinetic Properties

The pharmacokinetic profiles of peptides are critical for their development as therapeutic or cosmetic agents. Peptides often face challenges with stability and bioavailability.

Table 3: Pharmacokinetic Parameters of this compound (MIF-1)

| Parameter | Species | Value | Route | Comments | Reference(s) |

| Elimination Half-life (t½) | Rat (in vivo) | 9.8 min | IV | Reflects rapid clearance in rodents. | [2] |

| Distribution Half-life (t½) | Rat (in vivo) | 1.03 min | IV | Rapid distribution out of central compartment. | [2] |

| Plasma Stability (t½) | Rat (in vitro) | 26.4 min | - | Shows moderate stability in rat plasma. | [2] |

| Plasma Stability (t½) | Human (in vitro) | 5.6 days | - | Demonstrates exceptional stability in human plasma compared to rat. | [2][3] |

Experimental Protocols & Workflows

Peptide Synthesis and Purification Workflow

Synthetic peptides like this compound DM and Nonapeptide-1 are typically produced via Solid-Phase Peptide Synthesis (SPPS) and purified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

In Vitro Bioassay Workflow

The biological activity of this compound peptides is assessed through a series of cell-based assays.

Protocol: Cellular Melanin Content Assay

This assay quantifies the amount of melanin produced by cultured melanocytes following treatment.

-

Objective: To measure the inhibitory effect of a this compound peptide on melanin synthesis.

-

Materials:

-

B16-F10 murine melanoma cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

6-well or 24-well cell culture plates

-

Phosphate-Buffered Saline (PBS)

-

Lysis Buffer: 1N NaOH containing 10% DMSO

-

Spectrophotometer (plate reader)

-

-

Methodology:

-

Cell Seeding: Seed B16-F10 cells into wells at a density of 5 x 10⁴ cells/well (for 6-well plates) and incubate for 24 hours to allow attachment.[13]

-

Treatment: Replace the medium with fresh medium containing various concentrations of the this compound peptide. Include a positive control (e.g., α-MSH) and an untreated (vehicle) control.

-

Cell Harvesting: Carefully remove the medium and wash the cells twice with cold PBS.

-

Lysis and Solubilization: Add an appropriate volume of Lysis Buffer (e.g., 1 mL for a 6-well plate) to each well. Incubate the plates at 80°C for 1 hour to fully solubilize the melanin granules.[13][14]

-

Quantification: Transfer the lysates to a 96-well plate and measure the absorbance at 405-492 nm using a spectrophotometer.[14] The absorbance is directly proportional to the melanin content.

-

Normalization (Optional): In parallel wells, determine the total protein content (e.g., via BCA assay) or cell number to normalize melanin content and account for any effects on cell proliferation.

-

Protocol: Cellular Tyrosinase Activity Assay

This assay measures the activity of the rate-limiting enzyme in melanogenesis within cell lysates.

-

Objective: To determine if the this compound peptide inhibits the enzymatic activity of tyrosinase.

-

Materials:

-

Treated cell pellets (from a parallel experiment to 5.3)

-

Lysis Buffer (e.g., PBS with 1% Triton X-100 and protease inhibitors)

-

L-DOPA solution (2 mg/mL in PBS)

-

Spectrophotometer (plate reader)

-

-

Methodology:

-

Cell Lysis: Lyse the harvested cell pellets in ice-cold Lysis Buffer. Centrifuge to pellet cell debris and collect the supernatant (lysate).

-

Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA) to ensure equal protein loading.

-

Enzyme Reaction: In a 96-well plate, add a standardized amount of protein lysate to each well. Initiate the reaction by adding the L-DOPA solution.[13]

-

Incubation: Incubate the plate at 37°C for 1 hour.[13]

-

Quantification: Measure the absorbance at 475 nm.[13] This wavelength corresponds to the formation of dopachrome, the colored product of the tyrosinase-L-DOPA reaction.

-

Analysis: Express tyrosinase activity as a percentage relative to the untreated control.

-

Protocol: HTRF cAMP Quantification Assay

This is a high-throughput competitive immunoassay to measure changes in intracellular cAMP levels.

-

Objective: To quantify the antagonistic effect of a this compound peptide on α-MSH-induced cAMP production.

-

Principle: Free cAMP generated by cells competes with a labeled cAMP tracer (e.g., d2-labeled) for binding to a specific anti-cAMP antibody labeled with a FRET donor (e.g., Europium cryptate). A high level of cellular cAMP disrupts FRET, leading to a low signal, whereas a low level of cellular cAMP results in a high FRET signal.[5]

-

Materials:

-

Cells expressing MC1R (e.g., CHO-hMC1R stable cell line)

-

384-well low-volume plates

-

Stimulation buffer (e.g., PBS with 1 mM IBMX, a phosphodiesterase inhibitor)

-

Agonist (α-MSH) and Antagonist (this compound peptide)

-

HTRF cAMP Assay Kit (containing cAMP-d2 tracer and anti-cAMP cryptate antibody in lysis buffer)

-

HTRF-compatible plate reader

-

-

Methodology:

-

Cell Plating: Dispense cell suspension (e.g., 1500 cells/well) into a 384-well plate and incubate overnight.[1]

-

Antagonist Addition: Add serial dilutions of the this compound peptide to the wells. Incubate for a brief period (e.g., 15-30 minutes) at room temperature.[11]

-

Agonist Stimulation: Add α-MSH at a concentration known to elicit a robust response (e.g., its EC₈₀) to all wells except the negative control.[1]

-

Incubation: Incubate for 30-60 minutes at room temperature to allow for cAMP production.[1][14]

-

Lysis and Detection: Add the pre-mixed HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) to all wells. This step lyses the cells and initiates the competitive binding reaction.

-

Final Incubation: Incubate for 60 minutes at room temperature in the dark.[14]

-

Signal Reading: Read the plate on an HTRF-capable reader, measuring emission at both 665 nm (FRET signal) and 620 nm (cryptate signal).

-

Data Analysis: Calculate the ratio of the 665/620 signals and correct for background. Determine the IC50 value of the antagonist by fitting the dose-response data to a four-parameter logistic curve.[1]

-

References

- 1. Assay in Summary_ki [bdb99.ucsd.edu]

- 2. H-Pro-[3H]Leu-Gly-NH2: metabolism in human and rat plasma investigated by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Significant differences in the degradation of pro-leu-gly-nH2 by human serum and that of other species (38484) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. peptidesciences.com [peptidesciences.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Nonapeptide-1 | Melanostatine™ 5 | Cosmetic Ingredients Guide [ci.guide]

- 8. esycif8nzka.exactdn.com [esycif8nzka.exactdn.com]

- 9. Design of MC1R Selective γ-MSH Analogues with Canonical Amino Acids Leads to Potency and Pigmentation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Melanocortin 1 Receptor (MC1R): Pharmacological and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. revvity.com [revvity.com]

- 13. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]

- 14. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Mechanism of Action of Melanostatin in Melanocytes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melanostatins are a class of signaling molecules that play a pivotal role in the regulation of melanogenesis within melanocytes. This guide provides a comprehensive overview of the molecular mechanisms by which these molecules, primarily exemplified by the endogenous polypeptide Agouti Signaling Protein (ASIP), exert their effects. By competitively antagonizing the Melanocortin 1 Receptor (MC1R), melanostatins initiate a signaling cascade that leads to a reduction in eumelanin (B1172464) synthesis and a promotion of pheomelanin production. This document details the core signaling pathway, presents quantitative data on the effects of melanostatin (B1678129) analogues, provides detailed experimental protocols for studying these mechanisms, and includes visual diagrams to elucidate the complex interactions involved. This technical guide is intended to be a valuable resource for researchers in dermatology, cosmetology, and pharmacology who are investigating pigmentation disorders and developing novel therapeutic agents.

Introduction to this compound and its Role in Pigmentation

Melanostatins are antagonists of the Melanocortin 1 Receptor (MC1R), a key G protein-coupled receptor (GPCR) expressed on the surface of melanocytes. The most well-characterized endogenous this compound is the Agouti Signaling Protein (ASIP), a 132-amino acid paracrine factor.[1] In humans, ASIP is expressed in various tissues, including the skin.[1] The primary function of melanostatins in the context of pigmentation is to inhibit the production of black/brown eumelanin and promote the synthesis of red/yellow pheomelanin.[1][2] This is achieved by competitively blocking the binding of the endogenous agonist, alpha-melanocyte-stimulating hormone (α-MSH), to MC1R.[1][3] In addition to the naturally occurring ASIP, synthetic peptides such as Nonapeptide-1 (also known as Melanostatine-5) have been developed to mimic this antagonistic action for cosmetic and therapeutic purposes.

The Core Mechanism of Action: A Step-by-Step Breakdown

The action of this compound in melanocytes is a well-defined signaling pathway that begins at the cell membrane and culminates in the altered expression of key melanogenic enzymes.

Competitive Antagonism of the Melanocortin 1 Receptor (MC1R)

The signaling cascade is initiated by the binding of this compound (e.g., ASIP) to MC1R.[3] This binding event physically obstructs the interaction of α-MSH with the receptor.[3] As a competitive antagonist, the inhibitory effect of this compound is dependent on its concentration relative to that of α-MSH.

Attenuation of the cAMP Signaling Pathway

The binding of α-MSH to MC1R typically activates the Gs alpha subunit of the associated G protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4] this compound, by preventing α-MSH binding, abrogates this stimulation, resulting in a significant reduction in intracellular cAMP accumulation.[3]

Downregulation of Protein Kinase A (PKA) Activity

cAMP is a critical second messenger that allosterically activates Protein Kinase A (PKA). With reduced intracellular cAMP concentrations, the catalytic subunits of PKA remain largely inactive as they are bound to the regulatory subunits. This leads to a decrease in the phosphorylation of downstream PKA targets.

Reduced Activation of CREB and MITF Expression

A key substrate of PKA in this pathway is the cAMP response element-binding protein (CREB). Phosphorylation of CREB is a prerequisite for its activation as a transcription factor. Inactivated CREB is unable to bind to the cAMP response element (CRE) in the promoter region of the Microphthalmia-associated transcription factor (MITF) gene, leading to a downregulation of MITF transcription.[5] Studies have shown that ATF2 can also play a role in negatively regulating MITF transcription.[6]

Decreased Expression of Tyrosinase and Other Melanogenic Enzymes

MITF is considered the master regulator of melanocyte differentiation and melanogenesis.[7] It directly activates the transcription of several key melanogenic enzyme genes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and dopachrome (B613829) tautomerase (DCT).[8] Consequently, the this compound-induced decrease in MITF expression leads to a subsequent reduction in the synthesis of these enzymes.[6]

Inhibition of Melanin (B1238610) Synthesis

Tyrosinase is the rate-limiting enzyme in the melanin synthesis pathway, catalyzing the initial steps of converting tyrosine to dopaquinone.[9] The reduced abundance of tyrosinase and other melanogenic enzymes directly results in a decrease in the overall production of melanin. Furthermore, the altered enzymatic environment favors the production of pheomelanin over eumelanin.

Quantitative Data on this compound Activity

The following tables summarize key quantitative data related to the inhibitory effects of this compound analogues on various stages of the melanogenesis pathway.

| Compound | Receptor | Assay Type | Value | Reference |

| Nonapeptide-1 | MC1R | Competitive Binding (Ki) | 40 nM | MedchemExpress |

| JNJ-10229570 | MC1R | Competitive Binding (IC50) | 270 nM | MedchemExpress |

| Compound | Assay Type | Cell Line | Value | Reference |

| Nonapeptide-1 | α-MSH-induced cAMP inhibition (IC50) | Melanocytes | 2.5 nM | MedchemExpress |

| Nonapeptide-1 | Melanosome dispersion inhibition (IC50) | Melanocytes | 11 nM | MedchemExpress |

| Agouti Signaling Protein (1-10 nM) | α-MSH-induced cAMP accumulation | Human Melanocytes | Blocked stimulatory effects | [3] |

| Treatment | Target Gene/Protein | Effect | Fold Change | Cell Line | Reference |

| ATF2 Knockdown | MITF | Increase | >2-fold | Mouse Melanocytes | [6] |

| MITF Knockdown | Tyrosinase | Decrease | ~5-fold | Melanocytes | [6] |

| Dominant-Negative MITF | Tyrosinase Protein | Decrease | 63 ± 3.7% reduction | Human Melanocytes | [5] |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound's mechanism of action are provided below.

MC1R Competitive Binding Assay

This assay quantifies the ability of a test compound (e.g., this compound) to compete with a radiolabeled ligand for binding to MC1R.

Materials:

-

HEK293 cells expressing MC1R

-

Binding Buffer (25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.2% bacitracin, pH 7.4)

-

Radioligand (e.g., [¹²⁵I]NDP-MSH)

-

Unlabeled competitor (this compound analogue)

-

Scintillation counter

Procedure:

-

Harvest HEK-293-EBNA cells expressing MC1R and resuspend in binding buffer.

-

Prepare cell membranes by mechanical homogenization followed by centrifugation to pellet the membranes. Resuspend the membrane pellet in binding buffer.

-

In a 96-well plate, add a constant concentration of radioligand (e.g., 0.4 nM [¹²⁵I]NDP-MSH).

-

Add serial dilutions of the unlabeled this compound competitor.

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate at room temperature for 2 hours.

-

To determine non-specific binding, include control wells with an excess of unlabeled NDP-MSH (e.g., 1 µM).

-

Separate bound from free radioligand by filtration through a glass fiber filter plate.

-

Wash the filters with ice-cold binding buffer.

-

Measure the radioactivity of the filters using a scintillation counter.

-

Calculate the specific binding and determine the IC50 or Ki value of the competitor.[10]

Intracellular cAMP Measurement

This assay measures the change in intracellular cAMP levels in response to MC1R agonists and antagonists.

Materials:

-

Melanocytes

-

Cell culture medium

-

α-MSH

-

This compound analogue

-

cAMP assay kit (e.g., LANCE Ultra cAMP Kit, PerkinElmer)

-

Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

-

Plate melanocytes in a 384-well plate and culture overnight.

-

Pre-treat cells with various concentrations of the this compound analogue for a specified time.

-

Stimulate the cells with a fixed concentration of α-MSH (e.g., 10 nM) for 15-30 minutes at 37°C.

-

Lyse the cells and perform the cAMP measurement according to the manufacturer's protocol of the chosen cAMP assay kit.[11] This typically involves adding a europium-labeled cAMP tracer and a ULight™-labeled anti-cAMP antibody.

-

Read the plate on a TR-FRET capable plate reader at emission wavelengths of 615 nm and 665 nm with an excitation at 320 or 340 nm.

-

Calculate the TR-FRET ratio and determine the effect of the this compound analogue on α-MSH-induced cAMP production.

PKA Activity Assay

This assay measures the enzymatic activity of PKA in cell lysates.

Materials:

-

Melanocytes

-

Cell lysis buffer (e.g., 25 mM Tris-HCl pH 7.4, 0.5 mM EDTA, 0.5 mM EGTA, 10 mM β-mercaptoethanol, protease and phosphatase inhibitors)

-

PKA activity assay kit (e.g., PepTag® Assay for Non-Radioactive Detection of PKA, Promega)

-

Agarose (B213101) gel electrophoresis system

Procedure:

-

Treat melanocytes with α-MSH and/or this compound as required.

-

Wash cells with ice-cold PBS and lyse with PKA extraction buffer.[12]

-

Determine the protein concentration of the cell lysates.

-

Perform the PKA kinase reaction according to the manufacturer's instructions. This typically involves incubating the cell lysate with a fluorescently labeled PKA substrate peptide and ATP.

-

Stop the reaction and separate the phosphorylated and non-phosphorylated substrate peptides by agarose gel electrophoresis.

-

Visualize the bands under UV light and quantify the amount of phosphorylated substrate, which is proportional to the PKA activity in the sample.

Quantitative Real-Time PCR (qPCR) for MITF and Tyrosinase Gene Expression

This method quantifies the mRNA levels of MITF and tyrosinase.

Materials:

-

Melanocytes

-

TRIzol reagent or RNA isolation kit

-

Reverse transcriptase and associated reagents for cDNA synthesis

-

SYBR Green or TaqMan-based qPCR master mix

-

Primers specific for MITF, tyrosinase, and a housekeeping gene (e.g., GAPDH, β-actin)

-

qPCR instrument

Procedure:

-

Treat melanocytes with this compound for the desired time.

-

Isolate total RNA from the cells using TRIzol or a suitable RNA isolation kit.[13]

-

Synthesize first-strand cDNA from the isolated RNA using reverse transcriptase.

-

Set up the qPCR reaction by mixing the cDNA template, forward and reverse primers for the target gene (MITF or tyrosinase) and the housekeeping gene, and the qPCR master mix.

-

Perform the qPCR cycling on a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Analyze the amplification data and calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.[8]

Western Blotting for MITF and Tyrosinase Protein Expression

This technique is used to detect and quantify the protein levels of MITF and tyrosinase.

Materials:

-

Melanocytes

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA or Bradford protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against MITF, tyrosinase, and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibodies

-

ECL chemiluminescence detection reagent

-

Imaging system

Procedure:

-

Treat melanocytes with this compound for the desired time.

-

Lyse the cells in RIPA buffer and determine the protein concentration.[14]

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL reagent and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the relative protein expression.[15]

Melanin Content Assay

This assay quantifies the amount of melanin produced by cultured melanocytes.

Materials:

-

Melanocytes

-

PBS

-

1 N NaOH with 10% DMSO

-

Spectrophotometer

Procedure:

-

Culture melanocytes in a 12-well plate and treat with this compound for the desired duration (e.g., 60 hours).[16]

-

To measure extracellular melanin, transfer an aliquot of the culture medium to a 96-well plate and measure the absorbance at 405 nm.

-

To measure intracellular melanin, wash the cells with PBS.

-

Solubilize the cells in 1 N NaOH with 10% DMSO and incubate at 80°C for 1 hour.[16]

-

Transfer the lysate to a 96-well plate and measure the absorbance at 405 nm.

-

Normalize the melanin content to the total protein concentration of the cell lysate.

Visualizing the this compound Pathway and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the core signaling pathway of this compound and the workflows of key experimental protocols.

Caption: this compound Signaling Pathway in Melanocytes.

Caption: Workflow for qPCR Analysis of Gene Expression.

Caption: Workflow for Western Blot Analysis of Protein Expression.

Conclusion

The mechanism of action of this compound in melanocytes is a well-characterized example of receptor antagonism leading to significant downstream effects on gene expression and cellular function. By competitively inhibiting the MC1R, melanostatins effectively silence the α-MSH-induced signaling cascade, resulting in decreased production of eumelanin. The information and protocols provided in this guide offer a robust framework for researchers to further investigate the nuances of this pathway and to explore the therapeutic and cosmetic potential of modulating melanocyte activity. A thorough understanding of these molecular events is crucial for the development of novel agents for treating pigmentation disorders and for the advancement of skin biology research.

References

- 1. Agouti-signaling protein - Wikipedia [en.wikipedia.org]

- 2. Agouti protein can act independently of melanocyte-stimulating hormone to inhibit melanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Agouti signaling protein inhibits melanogenesis and the response of human melanocytes to alpha-melanotropin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cyclic adenosine monophosphate (cAMP) signaling in melanocyte pigmentation and melanomagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MITF mediates cAMP-induced protein kinase C-β expression in human melanocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Role for ATF2 in Regulating MITF and Melanoma Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MITF in melanoma: mechanisms behind its expression and activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Deubiquitination of MITF-M Regulates Melanocytes Proliferation and Apoptosis [frontiersin.org]

- 9. Regulation of tyrosinase in human melanocytes grown in culture - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Intracellular cAMP measurement | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 12. PKA activity assay [bio-protocol.org]

- 13. 4.6. Quantitative Polymerase Chain Reaction (qPCR) Analysis [bio-protocol.org]

- 14. Western blot analysis [bio-protocol.org]

- 15. Western Blot Protocol | Proteintech Group [ptglab.com]

- 16. 2.11. Melanin Content Assay [bio-protocol.org]

An In-depth Technical Guide on Melanostatin as a Dopamine D2 Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melanostatin, also known as Prolyl-Leucyl-Glycinamide (PLG) or MIF-1, is an endogenous neuropeptide that has garnered significant interest for its role as a positive allosteric modulator (PAM) of the dopamine (B1211576) D2 receptor (D2R). This technical guide provides a comprehensive overview of the core mechanisms, quantitative pharmacological data, and detailed experimental protocols relevant to the study of this compound's interaction with the D2R. By enhancing the affinity of the receptor for its agonists, this compound presents a promising avenue for the development of novel therapeutics for a range of neurological and psychiatric disorders associated with dopaminergic dysfunction, including Parkinson's disease and schizophrenia.[1][2] This document serves as a resource for researchers and drug development professionals, offering detailed methodologies for key experiments and a summary of the current understanding of this compound's modulatory effects.

Introduction

The dopamine D2 receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is a critical regulator of motor control, motivation, and cognition in the central nervous system.[3] Dysregulation of D2R signaling is implicated in the pathophysiology of numerous disorders, making it a key target for therapeutic intervention.[3] Allosteric modulation of GPCRs offers a nuanced approach to drug development, providing the potential for greater subtype selectivity and a ceiling effect that can mitigate the risk of overdose.[4]

This compound (MIF-1) is a naturally occurring tripeptide (Pro-Leu-Gly-NH2) that acts as a positive allosteric modulator of the D2R.[1][5][6] It has been shown to potentiate the binding of agonists to the D2R without exhibiting intrinsic agonist activity itself.[1][7] This modulatory action is believed to stabilize the high-affinity, G protein-coupled state of the receptor, thereby enhancing the efficacy of endogenous dopamine and other D2R agonists.[7] This guide will delve into the quantitative aspects of this modulation and provide detailed protocols for its investigation.

Mechanism of Action

This compound exerts its effects by binding to an allosteric site on the dopamine D2 receptor, a site topographically distinct from the orthosteric binding site where dopamine and other agonists/antagonists bind. This interaction does not directly activate the receptor but rather influences the binding and/or efficacy of orthosteric ligands.

The primary mechanism of action of this compound as a D2R modulator is the potentiation of agonist binding. It has been demonstrated that this compound increases the affinity of the high-affinity state of the D2R for agonists.[1] This is significant because the high-affinity state is the conformation that couples to intracellular G proteins to initiate a signaling cascade. By stabilizing this state, this compound effectively lowers the concentration of an agonist required to elicit a functional response.

dot

Caption: D2 Receptor Signaling Pathway with this compound Modulation.

Quantitative Data Presentation

The following tables summarize the quantitative data available on the modulatory effects of this compound (MIF-1) and its analogs on the dopamine D2 receptor.

Table 1: Functional Assay Data for this compound (MIF-1) and its Analogs on D2 Receptor

| Compound | Assay Type | Cell Line | Agonist | Parameter | Value | Reference |

| MIF-1 | cAMP Mobilization | Not Specified | Dopamine | EC50 | 23.64 ± 6.73 nM (at 1 nM) | [7][8] |

| MIF-1 | cAMP Mobilization | Not Specified | Dopamine | % of Dopamine Emax | 31.9 ± 17.6% (at 10 nM) | [7] |

| Bioconjugate 1 | cAMP Mobilization | hD2R expressing | Dopamine | EC50 | 26.39 ± 3.37 nM (at 0.01 nM) | [7][8][9] |

| Bioconjugate 1 | cAMP Mobilization | hD2R expressing | Dopamine | Fold Increase in DA Potency | 3.3 | [7][8][9] |

| Bioconjugate 2 | cAMP Mobilization | hD2R expressing | Dopamine | EC50 | 17.82 ± 4.24 nM (at 0.01 nM) | [7][8][9] |

| Bioconjugate 2 | cAMP Mobilization | hD2R expressing | Dopamine | Fold Increase in DA Potency | 4.9 | [7][8][9] |

| Methyl l-pipecolyl-l-leucylglycinate | Functional Assay | D2R expressing | Dopamine | Fold Increase in DA Potency | 4.1 (at 0.01 nM), 4.2 (at 1 nM) | [1] |

Table 2: Radioligand Binding Data for this compound (MIF-1) Analogs on D2 Receptor

| Compound | Radioligand | Assay Type | Parameter | Value | Reference |

| 2-furoyl-l-leucylglycinamide (6a) | [3H]-NPA | Agonist Binding | % Increase in Max Response | 11 ± 1% (at 10 pM) | [10] |

| MIF-1 | [3H]-NPA | Agonist Binding | % Increase in Max Response | 18 ± 9% (at 10 pM) | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the modulatory effects of this compound on the dopamine D2 receptor.

Radioligand Binding Assay for Allosteric Modulation

This protocol is designed to assess the effect of an allosteric modulator on the binding of a radiolabeled agonist to the D2 receptor.

Objective: To determine if this compound enhances the binding of a D2R agonist.

Materials:

-

Membrane Preparation: Striatal tissue from rodents or cells expressing the human D2R.

-

Radioligand: [3H]-N-propylnorapomorphine ([3H]-NPA) or other suitable D2R agonist radioligand.

-

Allosteric Modulator: this compound (MIF-1).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 1.5 mM CaCl2, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: 10 µM dopamine or other suitable D2R agonist.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Filtration apparatus.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. Finally, resuspend the washed membranes in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Membrane preparation, radioligand, and assay buffer.

-

Non-specific Binding: Membrane preparation, radioligand, and non-specific binding control.

-

Modulator Effect: Membrane preparation, radioligand, and varying concentrations of this compound.

-

-

Incubation: Incubate the plates at room temperature (or a specified temperature) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of this compound concentration to determine its effect on agonist binding.

dot

Caption: Workflow for Radioligand Binding Assay.

Functional Assay: cAMP Measurement

This protocol measures the functional consequence of D2R activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

Objective: To determine the effect of this compound on the potency and efficacy of a D2R agonist in modulating cAMP levels.

Materials:

-

Cell Line: A cell line stably expressing the human D2R (e.g., HEK293 or CHO cells).

-

D2R Agonist: Dopamine or another suitable agonist.

-

Allosteric Modulator: this compound (MIF-1).

-

Forskolin: To stimulate adenylyl cyclase and raise basal cAMP levels.

-

cAMP Assay Kit: A commercially available kit (e.g., HTRF, ELISA, or fluorescence-based).

-

Cell culture reagents.

-

96- or 384-well plates.

Procedure:

-

Cell Culture: Culture the D2R-expressing cells to an appropriate confluency in multi-well plates.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a defined period.

-

Stimulation: Add the D2R agonist at various concentrations in the presence of forskolin.

-

Incubation: Incubate for a time specified by the cAMP assay kit manufacturer to allow for changes in intracellular cAMP levels.

-

Lysis and Detection: Lyse the cells and measure the cAMP concentration according to the instructions of the chosen assay kit.

-

Data Analysis: Plot the cAMP levels against the agonist concentration in the presence and absence of different concentrations of this compound. Determine the EC50 and Emax values for the agonist under each condition to assess the modulatory effect of this compound.

Downstream Signaling Pathways

The canonical signaling pathway for the dopamine D2 receptor involves coupling to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[11] this compound, by potentiating agonist binding, is expected to enhance this inhibitory effect.

Beyond the G protein-dependent pathway, D2R signaling can also involve β-arrestin recruitment.[5][12][13] β-arrestins play a role in receptor desensitization, internalization, and can also initiate G protein-independent signaling cascades.[5] To date, there is a lack of specific studies investigating the direct effect of this compound on β-arrestin recruitment to the D2R. Future research should explore whether this compound exhibits bias towards either the G protein or β-arrestin pathway, which would have significant implications for its therapeutic potential and side-effect profile.

dot

Caption: Proposed Mechanism of this compound Action.

Therapeutic Potential and Future Directions

The ability of this compound to positively modulate the dopamine D2 receptor highlights its potential as a therapeutic agent for disorders characterized by dopaminergic hypofunction. In conditions like Parkinson's disease, where there is a loss of dopamine-producing neurons, a PAM like this compound could enhance the effects of remaining endogenous dopamine or lower the required doses of L-DOPA, potentially reducing side effects. In schizophrenia, where D2R antagonists are the primary treatment, a PAM could be used in conjunction with low-dose antagonists to fine-tune dopaminergic signaling.

Future research should focus on several key areas:

-

Determining the precise binding site of this compound on the D2 receptor.

-

Quantifying the Ki values for this compound's modulation of various D2R agonists.

-

Investigating the impact of this compound on D2R downstream signaling pathways , including β-arrestin recruitment and G protein subtype selectivity.

-

Exploring the in vivo efficacy of this compound and its analogs in animal models of dopamine-related disorders.

-

Assessing the effect of this compound on D2 receptor dimerization and internalization , which are important aspects of receptor function and regulation.[14][15]

Conclusion

This compound represents a promising endogenous modulator of the dopamine D2 receptor with significant therapeutic potential. Its ability to enhance agonist affinity provides a subtle yet powerful mechanism for fine-tuning dopaminergic neurotransmission. This technical guide has provided a comprehensive overview of the current knowledge, quantitative data, and experimental protocols necessary for the continued investigation of this compound and the development of novel allosteric modulators targeting the D2R. Further research into its detailed mechanism of action and in vivo effects will be crucial in translating the promise of this neuropeptide into clinical applications.

References

- 1. Proline Homologation in this compound Neuropeptide: Discovery of Potent Modulators of the Dopamine D2 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MIF-1 attenuates spiroperidol alteration of striatal dopamine D2 receptor ontogeny - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 4. Allosteric Modulators of Dopamine D2 Receptors for Fine-Tuning of Dopaminergic Neurotransmission in CNS Diseases: Overview, Pharmacology, Structural Aspects and Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. | Semantic Scholar [semanticscholar.org]

- 6. Structure-Activity Investigation of a G Protein-Biased Agonist Reveals Molecular Determinants for Biased Signaling of the D2 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stapling Amantadine to this compound Neuropeptide: Discovery of Potent Positive Allosteric Modulators of the D2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery and Characterization of a G Protein–Biased Agonist That Inhibits β-Arrestin Recruitment to the D2 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 12. GTPγS Binding Assay for Melatonin Receptors in Mouse Brain Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Dopamine D2 Receptors Dimers: How can we Pharmacologically Target Them? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Chronic social defeat stress increases dopamine D2 receptor dimerization in the prefrontal cortex of adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Pro-Leu-Gly-NH2: A Technical Guide for Researchers

An in-depth exploration of the synthesis, mechanism of action, and therapeutic potential of the endogenous neuropeptide Pro-Leu-Gly-NH2 (PLG), also known as Melanocyte-Stimulating Hormone Release-Inhibiting Factor (MIF-1).

Introduction

Pro-Leu-Gly-NH2 (PLG), a tripeptide with the sequence L-Prolyl-L-leucyl-glycinamide, is an endogenous neuropeptide that plays a significant role in the central nervous system.[1] Initially identified for its role in inhibiting the release of melanocyte-stimulating hormone, subsequent research has revealed its multifaceted biological activities, most notably as a positive allosteric modulator of dopamine (B1211576) D2-like receptors.[1][2][3] This technical guide provides a comprehensive overview of the biological activity of PLG, focusing on its mechanism of action, structure-activity relationships, and potential therapeutic applications, with a particular emphasis on quantitative data and experimental methodologies relevant to researchers in neuroscience and drug development.

Core Mechanism of Action: Allosteric Modulation of Dopamine Receptors

The primary mechanism through which PLG exerts its effects is by acting as a positive allosteric modulator of dopamine D2 and D4 receptor subtypes.[1][2] Unlike orthosteric agonists that bind directly to the dopamine binding site, PLG binds to a distinct, allosteric site on the receptor.[3] This binding event induces a conformational change in the receptor that enhances the binding and signaling of endogenous dopamine and other dopamine receptor agonists.[2] Specifically, PLG has been shown to increase the affinity of the high-affinity state of the dopamine receptor for agonists and to increase the proportion of receptors in this G-protein-coupled, high-affinity state.[2][4] This modulatory effect is selective for D2-like receptors (D2S, D2L, and D4) and does not affect D1 or D3 dopamine receptors.[3]

The interaction of PLG with the D2 receptor is dependent on the receptor being coupled to its G-protein.[2] By enhancing agonist-induced GTPase activity, PLG and its analogs help maintain the receptor in its high-affinity state, thereby potentiating dopaminergic signaling.[5] This allosteric modulation represents a novel mechanism for regulating dopaminergic neurotransmission and offers a promising strategy for the development of new therapeutics.[3]

Quantitative Analysis of PLG's Biological Activity

The positive allosteric modulatory effects of PLG and its analogs on dopamine receptor binding have been quantified in numerous studies. The following tables summarize key findings, providing a comparative overview of the potency and efficacy of these compounds.

Table 1: Enhancement of Dopamine Agonist Binding by Pro-Leu-Gly-NH2 (PLG)

| Dopamine Agonist | PLG Concentration | Percent Enhancement of Binding | Reference |

| ADTN | 10⁻⁶ M | 26% | [6] |

Table 2: Activity of Pro-Leu-Gly-NH2 (PLG) Analogs on Dopamine Agonist Binding

| PLG Analog | Concentration | Percent Enhancement of Agonist Binding | Agonist | Reference |

| Peptidomimetic 1a | 10⁻⁸ M | 14.6 ± 3.9% | [³H]NPA | [4] |

| Peptidomimetic 3a | Not specified | 21.4 ± 4.2% | [³H]NPA | [4] |

| Spiro bicyclic peptidomimetic 3 | 10⁻⁶ M | 40% | ADTN | [6] |

| Pro-Ahx-Gly-NH2 | 0.1 µM | 16% | ADTN | |

| Pro-Phe-Gly-NH2 | 1 µM | 31% | ADTN | |

| 3(R)-(N-L-prolylamino)-2-oxo-1-pyrrolidineacetamide | 10⁻⁹ and 10⁻¹⁰ M | Significant enhancement (10,000x more active than PLG) | ADTN | [7] |

Signaling Pathways Modulated by Pro-Leu-Gly-NH2

PLG's modulation of the dopamine D2 receptor initiates a cascade of intracellular signaling events. Downstream of G-protein coupling, PLG has been shown to influence the activity of adenylyl cyclase and the phosphorylation status of key signaling proteins like ERK and STAT3.[1][5]

Studies have shown that PLG treatment leads to a transient increase in the phosphorylation of ERK (pERK) and an initial reduction followed by an increase in the phosphorylation of STAT3 (pSTAT3).[1] These changes in signaling culminate in the increased expression of the immediate early gene c-Fos, a marker of neuronal activation.[1] The modulation of these pathways likely underlies the diverse behavioral and therapeutic effects of PLG.

Experimental Protocols

A variety of experimental techniques are employed to characterize the biological activity of PLG. Below are outlines of key methodologies.

Radioligand Competition Binding Assay

This assay is used to determine the ability of PLG and its analogs to modulate the binding of a radiolabeled dopamine agonist to D2 receptors.

Protocol Outline:

-

Membrane Preparation: Homogenize bovine striatal tissue to isolate cell membranes rich in dopamine receptors.[2]

-

Incubation: Incubate the membranes with a constant concentration of a radiolabeled dopamine agonist (e.g., [125I]-labeled PLG peptidomimetic) and varying concentrations of PLG or its analogs. The incubation is typically carried out in an appropriate buffer at 4°C for several hours.[2]

-

Separation: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.[2]

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.[2]

-

Data Analysis: Analyze the data to determine the ability of the test compounds to enhance or inhibit the binding of the radioligand.

c-Fos Mapping

This technique is used to identify neuronal populations activated by PLG administration in vivo.

Protocol Outline:

-

Animal Treatment: Administer PLG or a vehicle control to experimental animals (e.g., rats or mice) via an appropriate route (e.g., intraperitoneal injection).

-